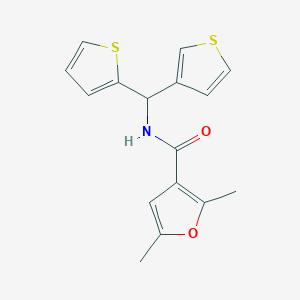
2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the specific compound you mentioned could not be found.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Influenza A Virus Inhibition
A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. The research demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety significantly influenced anti-influenza activity, with specific derivatives showing substantial efficacy against the H5N1 virus. This suggests potential applications in antiviral drug development (Yu Yongshi et al., 2017).
Electrochemical Applications
Another study focused on the anode oxidation of heterocyclic acids, including furan-carboxylic and thiophene-carboxylic acids. The research explored their electrolysis in dimethylformamide, leading to various derivatives. This work contributes to the understanding of electrochemical reactions involving furan and thiophene derivatives, which could have implications for organic synthesis and materials science (P. A. Konstantinov et al., 1971).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives structurally related to the compound , showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings indicate the potential of such compounds in treating diseases caused by protozoan parasites (Mohamed A. Ismail et al., 2004).
Chemical Synthesis and Reactions
Studies have also delved into the chemoselective protection of heteroaromatic aldehydes and the synthesis of various heterocyclic compounds through different chemical reactions. These research efforts shed light on the versatility of furan and thiophene derivatives in organic synthesis, offering new pathways and methodologies for creating complex organic molecules (A. Carpenter & D. Chadwick, 1985).
Orientations Futures
Mécanisme D'action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in the advancement of organic semiconductors and organic field-effect transistors .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound’s molecular weight is 112193, which could influence its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of therapeutic properties .
Action Environment
It is known that the properties of thiophene derivatives can be influenced by the environment in which they are used .
Propriétés
IUPAC Name |
2,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-10-8-13(11(2)19-10)16(18)17-15(12-5-7-20-9-12)14-4-3-6-21-14/h3-9,15H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBQGUQZIYBAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2883711.png)


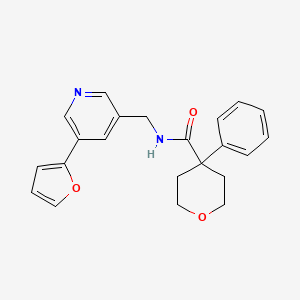

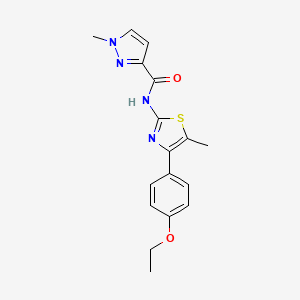

![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)
![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)

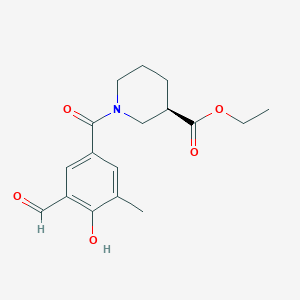
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883727.png)
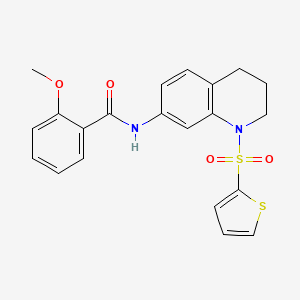
![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)